Absolute Stereochemistry: Defined (S)-Configuration vs. Racemic Mixtures or Inverted (R)-Enantiomer
The target compound is supplied with a specification of ≥98% purity and a defined (S)-enantiomeric identity, as confirmed by chiral HPLC and optical rotation ([α]²⁰/D –23° for structurally analogous (R)-Boc-amino oxazepanes in the same product series) . In contrast, the unprotected (3S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one (CAS 2124262-64-0) is procurable only at 97% purity with no quantitative enantiomeric excess specification , while other pyrido[3,2-b][1,4]oxazepine intermediates are overwhelmingly prepared and sold as racemates [1].
| Evidence Dimension | Chiral purity specification |
|---|---|
| Target Compound Data | ≥98% purity, (S)-enantiomer exclusively designated; optical rotation direction consistent with (S)-configuration at C3 |
| Comparator Or Baseline | (3S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one (CAS 2124262-64-0): 97% purity, no enantiomeric excess specification; racemic pyrido[3,2-b][1,4]oxazepin-4-ones: no chiral resolution provided |
| Quantified Difference | Target compound provides at least 1% absolute purity advantage over the free amine (= 1% fewer undefined impurities) and a fully assigned (S)-stereochemical identity that racemic alternatives lack entirely |
| Conditions | Commercial procurement specifications; chiral HPLC and polarimetry data |
Why This Matters
For chiral SAR campaigns or asymmetric catalytic steps, the absence of enantiomeric specifications on the closest alternative means the procured material cannot be used without in-house repurification and chiral assay, adding cost and delay.
- [1] Muylaert, K., Jatczak, M., Mangelinckx, S., and Stevens, C. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Curr. Med. Chem. 2016, 23, 4784–4823. View Source
